Overall Survival in Urea Cycle Disorders: 84% with Combination Therapy vs. 14% with Dietary Management Alone
In a 25-year open-label study of 299 patients with urea cycle disorders experiencing 1,181 acute hyperammonemic episodes, treatment with intravenous sodium phenylacetate and sodium benzoate (Ammonul) resulted in an overall survival rate of 84% (250/299 patients). This is a substantial improvement compared to the historical estimated 1-year survival rate of only 14% with dietary therapy alone, and 43% with dialysis alone [1][2].
| Evidence Dimension | Overall Survival Rate |
|---|---|
| Target Compound Data | 84% (250 of 299 patients) |
| Comparator Or Baseline | Dietary therapy alone (historical): 14% 1-year survival; Dialysis alone (historical): 43% survival of acute hyperammonemia |
| Quantified Difference | +70 percentage points vs. dietary therapy; +41 percentage points vs. dialysis |
| Conditions | 25-year, open-label, uncontrolled study in patients with urea-cycle disorders |
Why This Matters
This survival benefit quantifies the critical clinical advantage of this specific combination over historical standard-of-care alternatives, directly informing formulary and procurement decisions for managing life-threatening acute hyperammonemia.
- [1] Enns GM, et al. Survival after treatment with phenylacetate and benzoate for urea-cycle disorders. N Engl J Med. 2007;356(22):2282-2292. View Source
- [2] Sodium Phenylacetate and Sodium Benzoate Injection, 10%/10% [package insert]. Oceanside Pharmaceuticals; 2020. View Source
